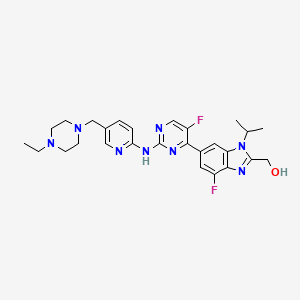

Abemaciclib metabolite M20

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LSN3106726, also known as Abemaciclib metabolite M20, is an active metabolite of Abemaciclib. It is a selective inhibitor of cyclin-dependent kinases 4 and 6, which are crucial for cell cycle regulation. This compound is primarily used in cancer research due to its ability to inhibit the proliferation of cancer cells .

準備方法

合成経路と反応条件: LSN3106726の合成は、親化合物であるアベマシクリブから始まり、複数のステップを伴います。 このプロセスには、目的の代謝物の選択的な形成を確実にするために、制御された温度、pH、触媒の使用などの特定の反応条件が含まれます .

工業生産方法: LSN3106726の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、精製と品質管理のために、液体クロマトグラフィーや質量分析などの高度な技術を導入しています .

3. 化学反応解析

反応の種類: LSN3106726は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成し、還元は脱水素化生成物を生成する可能性があります .

4. 科学研究への応用

LSN3106726は、科学研究において幅広い用途を持っています。

化学: サイクリン依存性キナーゼ阻害のメカニズムを研究し、新しい阻害剤を開発するために使用されます。

生物学: 細胞周期の調節と、細胞増殖におけるサイクリン依存性キナーゼの役割を理解するのに役立ちます。

医学: さまざまな種類の癌を治療するための新しい治療戦略を開発するための癌研究で使用されます。

化学反応の分析

Metabolic Formation via CYP3A4-Mediated Oxidation

M20 is primarily generated through hepatic cytochrome P450 3A4 (CYP3A4)-mediated hydroxylation of abemaciclib . This oxidative reaction introduces a hydroxyl group (-OH) into the parent molecule, forming hydroxyabemaciclib (M20). Key findings include:

-

Reaction Type : Hydroxylation at a yet unspecified position on the abemaciclib structure .

-

Enzyme Specificity : CYP3A4 exclusively drives this transformation, with no contribution from CYP3A5 .

-

Metabolite Potency : M20 retains equipotent CDK4/6 inhibitory activity compared to abemaciclib, contributing to 26% of total circulating analytes in plasma .

Downstream Metabolism of M20

M20 undergoes further biotransformation via two pathways:

-

CYP3A4-Mediated Oxidation to M18 :

M20 is metabolized by CYP3A4 to hydroxy-N-desethylabemaciclib (M18), another active metabolite . This step involves additional oxidative modifications, though the exact site remains uncharacterized. -

Sulfate Conjugation :

A fraction of M20 is conjugated with sulfate groups, facilitating biliary excretion .

Analytical Characterization

Quantitative detection of M20 in biological matrices employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following parameters :

| Parameter | Value for M20 |

|---|---|

| MRM transition | 523.3 → 409.2 (m/z) |

| Collision energy | 30 V |

| Retention time | Method-specific (unreported) |

This method validates M20’s stability and detectability in human plasma, brain tumor tissue, and cerebrospinal fluid .

Pharmacokinetic Interactions

-

CYP3A4 Inhibitors : Co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin) increases M20 exposure by 2.2-fold, heightening toxicity risks .

-

CYP3A4 Inducers : Rifampin reduces M20 plasma concentrations by 70–80% via enzyme induction .

Impact of Genetic Polymorphisms

ABCB1 (P-glycoprotein) polymorphisms influence M20 pharmacokinetics:

-

Carriers of the ABCB1 2677G>T/A homozygous variant exhibit 40% higher M20 exposure compared to wild-type individuals, correlating with increased hematological toxicity .

Comparative Metabolite Exposure

In a human mass balance study, metabolite plasma exposures relative to abemaciclib were :

| Metabolite | Plasma Exposure (%) |

|---|---|

| Abemaciclib | 34% |

| M20 | 26% |

| M2 | 13% |

| M18 | 5% |

Elimination Pathways

科学的研究の応用

Pharmacokinetics of Abemaciclib Metabolite M20

Abemaciclib is extensively metabolized by cytochrome P450 3A4 in the liver and intestines, producing metabolites M2 and M20. Studies indicate that M20 exhibits a higher internal exposure compared to its counterparts, suggesting significant roles in both efficacy and toxicity of the drug.

- Metabolism Pathway : Abemaciclib is converted to M2 and M20 through hepatic metabolism, with both metabolites retaining similar potency to the parent compound. Specifically, M20 is formed via hydroxylation processes .

- Genetic Influence on Pharmacokinetics : Research has shown that genetic polymorphisms in transport proteins like ABCB1 (P-glycoprotein) can influence the pharmacokinetics of abemaciclib and its metabolites. For instance, patients with specific ABCB1 polymorphisms exhibited higher concentrations of M2 and M20, potentially leading to increased toxicity or treatment withdrawal .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is essential for optimizing treatment regimens involving abemaciclib and its metabolites. Given the variability in individual metabolism and response, monitoring levels of M20 alongside abemaciclib can enhance treatment outcomes.

- Quantification Techniques : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous determination of abemaciclib, M2, and M20 in biological samples. This allows for precise measurement of their concentrations in plasma and cerebrospinal fluid .

- Clinical Relevance : The areas under the plasma concentration-time curves (AUCs) for M2 and M20 represent significant percentages (39% and 77%, respectively) of that of the parent compound. This highlights the importance of considering these metabolites in clinical settings to tailor dosages effectively .

Case Studies

Several case studies have illustrated the clinical implications of monitoring abemaciclib metabolite levels:

- Patient Response Variability : A study involving breast cancer patients receiving abemaciclib showed that those with higher serum concentrations of M20 experienced different levels of efficacy and adverse effects. Genetic profiling revealed that certain polymorphisms correlated with these variations .

- Impact on Treatment Decisions : In clinical practice, monitoring levels of M20 has led to adjustments in dosing strategies for patients experiencing side effects or inadequate responses to therapy. This personalized approach has improved overall treatment tolerability .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Metabolite Formation | Abemaciclib → M2 (N-desethyl) & M20 (hydroxylated form) |

| Pharmacokinetics | Higher internal exposure of M20; influenced by ABCB1 polymorphisms |

| Monitoring Techniques | LC-MS/MS for simultaneous quantification |

| Clinical Implications | Variability in response; adjustments based on metabolite levels |

作用機序

LSN3106726は、サイクリン依存性キナーゼ4および6を選択的に阻害することで、その効果を発揮します。これらのキナーゼは、細胞周期がG1期からS期に進行するために不可欠です。これらのキナーゼを阻害することにより、LSN3106726は癌細胞の増殖を阻止し、細胞周期の停止とアポトーシスを引き起こします。 分子標的はサイクリンD1-CDK4/6複合体を含み、関与する経路は細胞周期の調節に関連しています .

類似化合物:

アベマシクリブ: サイクリン依存性キナーゼ4および6の選択的阻害剤である親化合物です。

パルボシクリブ: 癌治療で使用される別のサイクリン依存性キナーゼ4および6阻害剤です。

リボシクリブ: アベマシクリブやパルボシクリブと同様に、同じ治療目的で使用されています.

独自性: LSN3106726は、アベマシクリブの活性代謝物としての特定の役割により、ユニークです。親化合物の阻害特性を保持しながら、異なる薬物動態と薬力学のプロファイルを潜在的に提供します。 この独自性は、サイクリン依存性キナーゼ阻害剤の代謝と作用に関する詳細な研究に役立ちます .

類似化合物との比較

Abemaciclib: The parent compound, also a selective inhibitor of cyclin-dependent kinases 4 and 6.

Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in cancer treatment.

Ribociclib: Similar to Abemaciclib and Palbociclib, used for the same therapeutic purposes.

Uniqueness: LSN3106726 is unique due to its specific role as an active metabolite of Abemaciclib. It retains the inhibitory properties of the parent compound while potentially offering different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it valuable for detailed studies on the metabolism and action of cyclin-dependent kinase inhibitors .

生物活性

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is primarily used in the treatment of hormone receptor-positive breast cancer. Its efficacy is significantly attributed to its active metabolites, particularly M20 (hydroxyabemaciclib), which exhibits biological activities similar to the parent compound. This article explores the biological activity of M20, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Abemaciclib and Its Metabolites

Abemaciclib undergoes extensive metabolism primarily via cytochrome P450 isozyme CYP3A4, yielding several metabolites including M2 (N-desethylabemaciclib), M20, and M18 (hydroxy-N-desethylabemaciclib). Among these, M20 has garnered attention due to its potent inhibitory effects on CDK4/6, contributing to its therapeutic efficacy in cancer treatment.

Pharmacokinetics of M20

The pharmacokinetic profile of M20 indicates that it represents a significant portion of the drug's active metabolites in circulation. Studies have shown that the area under the plasma concentration-time curve (AUC) for M20 can account for approximately 77% of that of abemaciclib itself . This highlights the importance of monitoring not only the parent drug but also its metabolites to optimize therapeutic outcomes.

Table 1: Pharmacokinetic Parameters of Abemaciclib and Its Metabolites

| Compound | AUC (% of Parent) | Peak Concentration | Half-life |

|---|---|---|---|

| Abemaciclib | 100% | Variable | ~18 hours |

| M2 | 39% | Variable | ~15 hours |

| M20 | 77% | Variable | ~17 hours |

M20 functions primarily as a CDK4/6 inhibitor, blocking the phosphorylation of retinoblastoma protein (Rb), which is crucial for cell cycle progression from G1 to S-phase. By inhibiting CDK4/6, M20 induces cell cycle arrest and apoptosis in cancer cells. Research shows that both abemaciclib and its metabolites, including M20, induce senescence and inhibit growth in various cancer cell lines, such as breast cancer and non-small cell lung cancer (NSCLC) .

In Vitro Studies

In vitro studies have demonstrated that M20 exhibits comparable potency to abemaciclib in inhibiting CDK4 and CDK6 with IC50 values ranging from 1 to 3 nM . The effectiveness of M20 is further evidenced by its ability to inhibit cell growth and progression in a concentration-dependent manner.

Clinical Implications

The clinical relevance of M20 has been highlighted in studies assessing its pharmacodynamics and pharmacogenomics. Variability in patient response to abemaciclib treatment has been linked to genetic polymorphisms in drug transporters such as ABCB1 and ABCG2. For instance, patients with specific polymorphisms exhibited increased exposure to both abemaciclib and its metabolites, including M20, which correlated with higher rates of dose adjustments due to toxicity .

Case Studies

Recent clinical studies have evaluated the impact of metabolite levels on treatment outcomes. In a cohort study involving breast cancer patients treated with abemaciclib, those exhibiting higher concentrations of M20 demonstrated improved progression-free survival (PFS) compared to those with lower metabolite levels . This suggests that monitoring metabolite levels may enhance personalized treatment approaches.

特性

IUPAC Name |

[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJBDJBMXOTNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。